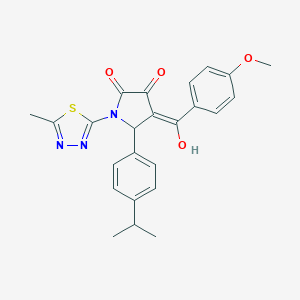![molecular formula C20H15BrFN3O6 B265698 2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone is a synthetic compound that has shown promising results in scientific research. This molecule is also known as BHLM-001 and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
BHLM-001 works by inhibiting various enzymes and signaling pathways in the body. In cancer research, BHLM-001 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, BHLM-001 inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BHLM-001 reduces oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
BHLM-001 has been shown to have various biochemical and physiological effects. In cancer research, BHLM-001 induces apoptosis and inhibits cell growth. In inflammation research, BHLM-001 reduces the production of pro-inflammatory cytokines and inhibits inflammation. In neurodegenerative disorder research, BHLM-001 protects neurons from oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BHLM-001 in lab experiments include its potent activity and selectivity for specific enzymes and signaling pathways. The limitations of using BHLM-001 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on BHLM-001 should focus on its potential use in treating specific diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies should also be conducted to determine its safety and efficacy in humans. Additionally, research should be conducted to optimize the synthesis method of BHLM-001 and to develop new analogs with improved activity and selectivity.
Métodos De Síntesis
BHLM-001 can be synthesized using a multistep process. The starting material for the synthesis is 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde. This compound is then reacted with malononitrile to form a pyrimidine ring. The resulting compound is then reacted with acetic anhydride and hydroxylamine to form the final product, BHLM-001.
Aplicaciones Científicas De Investigación
BHLM-001 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, BHLM-001 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that BHLM-001 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BHLM-001 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
Nombre del producto |
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone |
|---|---|
Fórmula molecular |
C20H15BrFN3O6 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
2-[(Z)-2-[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H15BrFN3O6/c1-30-15-9-11(5-6-16-23-19(26)17(25(28)29)20(27)24-16)8-14(21)18(15)31-10-12-3-2-4-13(22)7-12/h2-9H,10H2,1H3,(H2,23,24,26,27)/b6-5- |
Clave InChI |
CKOLOGAOLCQKDY-WAYWQWQTSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
SMILES canónico |
COC1=C(C(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)